molecular formula C18H23NO4S2 B2944869 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide CAS No. 1448035-43-5

2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide

Cat. No.: B2944869
CAS No.: 1448035-43-5
M. Wt: 381.51
InChI Key: NXVLUYPQLLOSAX-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative characterized by a 2-ethoxy-5-methyl-substituted benzene ring and an N-linked 2-hydroxy-2-(4-(methylthio)phenyl)ethyl group. The 4-(methylthio)phenyl group adds steric bulk and sulfur-based reactivity, which may influence metabolic stability or receptor interactions . Sulfonamides are historically significant for antimicrobial and enzyme-inhibitory activities, though the specific biological profile of this compound requires further investigation.

Properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-4-23-17-10-5-13(2)11-18(17)25(21,22)19-12-16(20)14-6-8-15(24-3)9-7-14/h5-11,16,19-20H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVLUYPQLLOSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide involves multiple steps. One possible synthetic route includes:

  • Formation of the Benzene Ring Core: : This step involves the formation of the 5-methylbenzenesulfonamide core through a sulfonation reaction.

  • Introduction of the Ethoxy Group: : The ethoxy group can be introduced via an etherification reaction, using ethyl alcohol as the ethoxy source.

  • Addition of the Hydroxy and Methylthio Groups: : These groups can be introduced through nucleophilic substitution reactions, with appropriate reagents such as sodium hydroxide and methylthiol.

  • Final Coupling: : The final step involves coupling the phenyl ring with the benzenesulfonamide core using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound typically involves automated reaction setups with precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Large-scale production would require the use of high-purity reagents and continuous monitoring to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the sulfonamide moiety, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride.

  • Substitution: : The ethoxy group can participate in substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and palladium on carbon (Pd/C).

  • Substitution: : Sodium hydroxide, potassium carbonate, and various halides or amines.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of different ether or amine derivatives.

Scientific Research Applications

2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide has various applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

  • Medicine: : Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

  • Industry: : Utilized in the manufacturing of specialty chemicals and pharmaceuticals.

Mechanism of Action

2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide can be compared with similar compounds:

  • Structural Similarity: : Compounds with similar structural features include other sulfonamides, such as 2-ethoxy-N-(2-hydroxy-2-(4-aminophenyl)ethyl)-5-methylbenzenesulfonamide.

  • Functional Properties: : The unique combination of functional groups in this compound may result in distinct biological activity compared to other sulfonamides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues primarily differ in substituents on the benzene ring and the N-linked side chain. Key comparisons include:

Compound Name (Reference) R1 (Benzene Substituents) N-Substituent Key Properties/Biological Activity
Target Compound 2-ethoxy, 5-methyl 2-hydroxy-2-(4-(methylthio)phenyl)ethyl Unreported activity; expected moderate logP due to ethoxy and methylthio groups
N-(2-Methoxy-5-Chlorophenyl)benzenesulfonamide 2-methoxy, 5-chloro None (direct N-aryl substitution) Antimicrobial activity against S. aureus and E. coli
5-Chloro-2-Methoxy-N-[2-(4-Sulfamoylphenyl)ethyl]benzamide 5-chloro, 2-methoxy 2-(4-sulfamoylphenyl)ethyl Glyburide-related impurity; sulfamoyl group enhances hydrophilicity
N-Ethyl-N-(2-Methoxyphenyl)benzenesulfonamide None (parent benzene) Ethyl + 2-methoxyphenyl Crystallographically characterized; sulfonamide scaffold supports solid-state stability

Key Observations :

  • Hydrogen Bonding : The hydroxyethyl group in the target compound may improve solubility relative to purely alkyl or aryl N-substituents .
  • Stereoelectronic Effects : The methylthio group’s electron-donating properties could modulate the sulfonamide’s acidity (pKa) compared to electron-withdrawing groups like chloro .

Biological Activity

The compound 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly as a neurokinin receptor antagonist. This article synthesizes available information on its biological activity, including structural characteristics, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The compound features several critical functional groups:

  • Ethoxy group : Enhances solubility and reactivity.
  • Hydroxy group : Can participate in various chemical reactions, including esterification.
  • Methylthio group : Imparts unique electronic properties that may influence biological interactions.

Biological Activity

Research indicates that compounds structurally related to This compound exhibit significant biological activities. Notably, it may function as a neurokinin receptor antagonist , which has implications for treating conditions such as chronic pain, anxiety disorders, and depression. The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Naphthalene-1-carboxamideNaphthalene core with carboxamideNeurokinin receptor antagonist
4-MethylthiophenolMethylthio group on phenolic compoundAntioxidant properties
Ethoxycarbonyl derivativesEthoxy group with carbonyl functionalityVarious pharmacological effects

The antagonistic effects on neurokinin receptors suggest that the compound may modulate pain and anxiety pathways. Tachykinins, which are neuropeptides involved in these physiological processes, could be effectively blocked by this compound. The interaction studies typically employ radiolabeled ligand binding assays and functional assays to assess receptor activity modulation.

Case Studies and Research Findings

Despite the potential significance of this compound, there is a notable lack of extensive research specifically focusing on This compound . However, studies on related compounds provide insights into its possible applications:

  • Neurokinin Receptor Antagonism : Similar compounds have demonstrated effectiveness in reducing pain perception in animal models. For instance, studies have shown that neurokinin 1 receptor antagonists can significantly alleviate pain responses in rodents.
  • Anxiolytic Effects : Compounds with similar scaffolds have been evaluated for their anxiolytic properties in behavioral tests such as the elevated plus maze and open field tests. These studies indicate a promising role for neurokinin antagonists in managing anxiety.
  • Antioxidant Activity : The methylthio group present in related compounds has been associated with antioxidant properties, providing additional therapeutic avenues for conditions linked to oxidative stress.

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